Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include iodobenzene diacetate for oxidative cyclization and hydrazonoyl chlorides for substitution reactions . Major products formed from these reactions include various heterocyclic derivatives that exhibit significant biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the treatment of Alzheimer’s disease . Additionally, it can act as an antagonist to fibrinogen receptors, providing antithrombotic activity .
Comparison with Similar Compounds
Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can be compared to other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[4,3-a]pyrimidines . These compounds share similar structural features and pharmacological activities but differ in their specific molecular interactions and therapeutic applications. The unique combination of triazole and thiazole rings in this compound contributes to its distinct biological properties and potential advantages in drug development .
Biological Activity
Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound characterized by a thiazole ring and a triazole moiety. Its unique structural features suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
The compound's molecular formula is C₁₈H₁₈N₄O₂S, indicating a high degree of complexity. Key structural elements include:
- Thiazole Ring : Known for its role in various biological activities.
- Triazole Moiety : Often associated with antifungal and anticancer properties.
- Methyl Ester Group : Enhances solubility and bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have demonstrated that compounds with similar structural motifs show promising anticancer effects. For instance:
- Mechanism of Action : The compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
The thiazole and triazole components are known for their antimicrobial properties. Preliminary assays suggest that this compound may:
- Exhibit Activity Against Bacteria and Fungi : Potentially effective against resistant strains due to its unique structure.
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in disease pathways:
- Targeted Enzymes : Research indicates potential inhibition of kinases and other relevant enzymes.
Case Studies
Recent studies provide insights into the biological activity of similar compounds:
The biological activity of this compound can be attributed to:
- Interaction with DNA : Potential intercalation or groove binding.
- Enzyme Modulation : Altering the activity of key metabolic enzymes.
Synthesis and Modifications
Synthesis typically involves multi-step organic reactions which require careful control to ensure high yields. Modifications to the core structure can enhance biological activity:
- Alkyl Chain Variations : Affect solubility and interaction profiles.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To assess the therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) : To optimize efficacy and reduce toxicity.
Properties
Molecular Formula |
C21H20N6O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
methyl 2-[3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H20N6O3S/c1-12-15(13(2)27-20(24-12)22-11-23-27)9-10-16(28)25-21-26-17(19(29)30-3)18(31-21)14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,25,26,28) |
InChI Key |
GGFUCYHETUHXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.